molecular formula C15H20N2 B1671821 Indalpine CAS No. 63758-79-2

Indalpine

Cat. No. B1671821
CAS RN: 63758-79-2
M. Wt: 228.33 g/mol
InChI Key: SADQVAVFGNTEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indalpine (INN, BAN; brand name Upstène; developmental code name LM-5008) is a selective serotonin reuptake inhibitor (SSRI) class drug that was briefly marketed . It was discovered in 1977 by the pharmacologists Le Fur and Uzan at Pharmuka, a small French pharmaceutical firm .


Molecular Structure Analysis

The molecular formula of Indalpine is C15H20N2 . The average mass is 228.333 Da and the monoisotopic mass is 228.162643 Da .

Scientific Research Applications

Electrophysiological Evidence and Serotonergic Involvement

Indalpine has been investigated for its effects on the serotonergic system and its potential implications for therapeutic applications. A study revealed that indalpine, a selective 5-HT uptake inhibitor, significantly increased the threshold of lower limb nociceptive flexion reflexes in humans, suggesting a serotonergic involvement in some endogenous opiate activity. This effect was naloxone-reversible, indicating an interaction with the opioid system and providing insights into the functional and therapeutic implications of indalpine's action on pain modulation and possibly depression treatment (Willer et al., 1982).

Pharmacological Regulation of Opiate Receptors

Further research supports the notion that indalpine may play a role in the pharmacological regulation of opiate receptors. Indalpine, identified as a selective and potent inhibitor of 5-hydroxytryptamine (5-HT) uptake, showed analgesic properties and enhanced the analgesic effect of morphine and pethidine. These findings suggest a tryptaminergic regulation of opiate receptors, contributing to the understanding of indalpine's potential therapeutic applications in pain management and its implications for the development of antidepressant therapies (Uzan et al., 1980).

Investigational New Drug (IND) Application and Clinical Trials

The investigational new drug (IND) application process plays a crucial role in the development of new therapeutic agents, including indalpine. An IND application is the primary document required by regulatory authorities for initiating clinical trials in humans. This process involves a detailed description of the drug's biology, safety, toxicology, chemistry, manufacturing process, and the proposed clinical plan. Understanding the IND process is essential for researchers and developers focusing on the clinical applications of new chemical entities or biologics like indalpine, aiming to address unmet medical needs (Ferkany & Williams, 2008).

Safety And Hazards

Indalpine was withdrawn from the market due to concerns about adverse effects caused by SSRIs, and reported hematological effects caused by Indalpine . In case of exposure, it’s recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

Future Directions

Indalpine was one of the first SSRIs to reach the American market but was abruptly withdrawn due to concerns about adverse effects . There doesn’t seem to be any current research or future directions for this drug.

properties

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,11-12,16-17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQVAVFGNTEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63845-42-1 (mono-hydrochloride)
Record name Indalpine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80213196
Record name Indalpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indalpine

CAS RN

63758-79-2
Record name Indalpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63758-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indalpine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indalpine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indalpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indalpine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDALPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35562QSVT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indalpine
Reactant of Route 2
Reactant of Route 2
Indalpine
Reactant of Route 3
Indalpine
Reactant of Route 4
Indalpine
Reactant of Route 5
Indalpine
Reactant of Route 6
Indalpine

Citations

For This Compound
1,110
Citations
P Blier, C de Montigny, D Tardif - Psychopharmacology, 1984 - Springer
… In a second series of experiments, longterm administration of indalpine (5 mg/kg/day IP … to indalpine-treated rats. In keeping with its potent reuptake-blocking property, acute IV indalpine …
Number of citations: 121 link.springer.com
LD Van de Kar, JH Urban, KD Richardson… - …, 1985 - karger.com
… (10 mg/kg ip) or indalpine (10 mg/kg ip) 30 min prior to administration of fenfluramine (5 mg/kg ip). Both fluoxetine and indalpine inhibited the effect of fenfluramine on plasma prolactin …
Number of citations: 77 karger.com
S Kafi-De St Hilaire, H Merica, JM Gaillard - European journal of …, 1984 - Elsevier
… the effect of indalpine, a selective inhibitor of serotonin uptake. Indalpine dose dependently … Pretreatment with parachlorophenylalanine markedly decreased the effect of indalpine. In …
Number of citations: 29 www.sciencedirect.com
J Benavides, HE Savaki, C Malgouris… - Journal of …, 1985 - Wiley Online Library
… close relationship between indalpine binding sites and the binding of 5-HT to its carrier. These results should not be unexpected if one considers that indalpine is a competitive inhibitor …
Number of citations: 29 onlinelibrary.wiley.com
H Savaki, C Malgouris, J Benavides… - Journal of …, 1985 - Wiley Online Library
… sites for [ 3 H]indalpine to sections of rat brain was … ]indalpine. The finding that limbic structures are strongly labelled by this drug may be related to the antidepressant activity of indalpine…
Number of citations: 25 onlinelibrary.wiley.com
A Uzan, M Kabouche, J Rataud, G Le Fur - Neuropharmacology, 1980 - Elsevier
… indalpine although indalpine itself had no effect on opiate receptor binding sites. In oitro addition of indalpine or 5… In uioo administration of indalpine sensitized the agonist state of opiate …
Number of citations: 17 www.sciencedirect.com
C Jozefczak, N Ktorza, A Uzan - Journal of Chromatography B: Biomedical …, 1982 - Elsevier
… indalpine can be detected with suitable sensitivity by fluorescence_ In the course of preliminary investigation on plasma from vohmteers receiving a single dose of indalpine… of indalpine. …
Number of citations: 8 www.sciencedirect.com
T Seppälä, C Strömberg, MJ Mattila - Arzneimittel-forschung, 1988 - europepmc.org
… however, affected by indalpine. The only adverse effect attributable to indalpine was ejaculatory … However, indalpine neither enhanced nor counteracted the effects of alcohol in this trial. …
Number of citations: 8 europepmc.org
H Lôo, C Benkelfat, MF Poirier, JM Vanelle… - …, 1986 - karger.com
… of norepinephrine reuptake, or indalpine, a specific inhibitor of … nonresponders to maprotiline or indalpine. Neither was there … to maprotiline or to indalpine between the patients with high …
Number of citations: 3 karger.com
GJ Naylor, B Martin - The British Journal of Psychiatry, 1985 - cambridge.org
… either indalpine 75 mg per day or mianserin 30 mg per day. On the fourth day they received 150 mg indalpine or 60 mg … The capsules containing indalpine were identical in appearance …
Number of citations: 5 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.